GNF-7

Übersicht

Beschreibung

GNF-7 ist ein neuartiger, multi-target-Kinase-Inhibitor, der ein bedeutendes Potenzial im Umgang mit Medikamentenresistenz bei der Behandlung von akuter myeloischer Leukämie mit FMS-ähnlicher Tyrosinkinase 3-internen Tandemduplikationsmutation gezeigt hat . Diese Verbindung wurde umfassend auf ihre Antitumoraktivität und ihre Fähigkeit zur Hemmung verschiedener Signalwege untersucht, die an der Krebsentwicklung beteiligt sind .

Vorbereitungsmethoden

Die Synthese von GNF-7 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die endgültigen Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung von Schlüsselzwischenprodukten, gefolgt von Kupplungs- und Reinigungsschritten beinhalten . Industrielle Produktionsmethoden für this compound sind ebenfalls urheberrechtlich geschützt und beinhalten großtechnische Synthese- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

GNF-7 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen an der Verbindung, um ihre Aktivität und Stabilität zu verbessern.

Substitutionsreaktionen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit verbesserten pharmakologischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML)

GNF-7 has shown promising results in treating AML, particularly in cases with FLT3 mutations:

- Efficacy Against FLT3 Mutations : In vitro studies demonstrated that this compound significantly inhibits the proliferation of FLT3-ITD expressing cells, showing cytotoxic effects on leukemic stem cells and extending survival in patient-derived xenograft models .

- Overcoming Drug Resistance : this compound has been identified as a potential solution for patients who develop resistance to existing FLT3 inhibitors like quizartinib and gilteritinib. It maintains efficacy against resistant mutations such as FLT3-ITD/F691L .

RAS Pathway Targeting

In addition to its effects on FLT3, this compound is also being studied for its ability to inhibit mutant RAS signaling pathways:

- Targeting NRAS and KRAS Mutations : this compound has demonstrated anti-proliferative activities against cancer cells harboring various RAS mutations (e.g., KRAS-G12D, KRAS-G12V). It effectively suppresses MAPK and AKT signaling pathways associated with these mutations .

Study on AML with FLT3 Mutations

A recent study explored the antitumor activity of this compound against FLT3-ITD AML:

| Parameter | Results |

|---|---|

| Cell Line | MOLM-13 (FLT3-ITD) |

| IC50 | 6.56 nM |

| Efficacy Compared to Control | Significant reduction in leukemia cell counts |

| Survival Benefit | Prolonged survival in PDX models |

The study concluded that this compound not only inhibited cell proliferation but also induced apoptosis in leukemic cells expressing FLT3 mutations .

Inhibition of RAS Signaling

Another investigation focused on the effects of this compound on cells with mutant RAS:

| Cancer Cell Type | Mutation | Anti-Proliferative Activity (GI50) |

|---|---|---|

| AsPC-1 | KRAS-G12D | 0.029 µM |

| SW480 | KRAS-G12V | 0.447 µM |

| OCI-AML3 | NRAS-Q61L | Notable suppression observed |

This study highlighted the potential of this compound as a multi-targeted approach for cancers driven by RAS mutations .

Wirkmechanismus

GNF-7 exerts its effects by binding to the FMS-like tyrosine kinase 3 protein and inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways, including the signal transducer and activator of transcription 5, phosphoinositide 3-kinase/AKT, and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways . By targeting these pathways, this compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

GNF-7 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner multi-target-Kinase-Hemmung und seiner Fähigkeit, Medikamentenresistenz zu überwinden. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

GNF-7 is a potent small molecule inhibitor primarily known for its activity against the Bcr-Abl fusion protein, which plays a significant role in certain types of leukemia. Its biological activity extends beyond Bcr-Abl inhibition, impacting various cellular processes and pathways. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.

This compound functions as a Bcr-Abl inhibitor , exhibiting selective inhibition against several clinically relevant mutants, including T315I, G250E, E255V, F317L, and M351T. The compound has been shown to inhibit the kinase activities of RIPK1 and RIPK3, disrupting the formation of the necrosome complex involved in necroptosis, a form of programmed cell death distinct from apoptosis .

Biological Effects

-

Inhibition of Necroptosis :

- This compound was identified as a potent inhibitor of necroptosis in both human and mouse cells. It does not protect cells from apoptosis but specifically targets necroptotic pathways.

- In vivo studies demonstrated that this compound ameliorated acute kidney injury (AKI) induced by cisplatin and ischemia/reperfusion, reducing renal cell necrosis and inflammatory responses .

-

Anti-Leukemia Activity :

- This compound induces cell cycle arrest and apoptosis in leukemia cells harboring NRAS mutations. It shows significant growth inhibitory activity in human colon cancer cells as well .

- In xenotransplantation models in mice, this compound improved survival rates among leukemia cell-transplanted mice .

- FLT3 Inhibition :

Table 1: Inhibition Potency of this compound against Bcr-Abl Mutants

| Bcr-Abl Mutant | IC50 (nM) |

|---|---|

| Wild-type | 133 |

| T315I | 61 |

| G250E | TBD |

| E255V | TBD |

| F317L | TBD |

| M351T | TBD |

Table 2: Biological Activities of this compound

| Activity | Model/System | Result/Effect |

|---|---|---|

| Necroptosis Inhibition | Human & Mouse Cells | Potent inhibition observed |

| Acute Kidney Injury (AKI) | Mouse Models | Ameliorated renal cell necrosis |

| Leukemia Cell Lines | NRAS Mutant Cells | Induced cell cycle arrest and apoptosis |

| FLT3 Inhibition | Ba/F3 Cells | Overcame drug resistance |

Case Study 1: Acute Kidney Injury

A study published in Cell Death & Disease highlighted the effectiveness of this compound in models of AKI. The compound was administered orally to mice subjected to ischemia/reperfusion injury. Results indicated a significant reduction in renal inflammation and necrosis compared to control groups, suggesting its potential therapeutic application in managing AKI .

Case Study 2: Leukemia Treatment

In a clinical investigation involving patients with FLT3-ITD positive leukemia, this compound was evaluated for its ability to induce remission. The study found that patients treated with this compound showed improved survival rates and reduced leukemic cell proliferation compared to those receiving standard therapies .

Eigenschaften

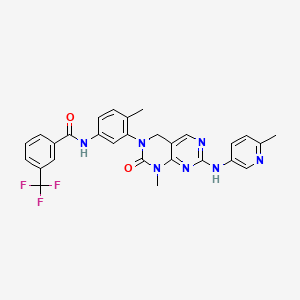

IUPAC Name |

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYUUZOQHNEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.